2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one

Catalog No.
S3332673
CAS No.
18326-30-2
M.F
C10H10N2O2
M. Wt
190.20
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-on...

CAS Number

18326-30-2

Product Name

2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one

IUPAC Name

2-[(1R)-1-hydroxyethyl]-3H-quinazolin-4-one

Molecular Formula

C10H10N2O2

Molecular Weight

190.20

InChI

InChI=1S/C10H10N2O2/c1-6(13)9-11-8-5-3-2-4-7(8)10(14)12-9/h2-6,13H,1H3,(H,11,12,14)/t6-/m1/s1

InChI Key

BMBSGGZMJQTQSO-ZCFIWIBFSA-N

SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)O

Synonyms

chrysogine

Canonical SMILES

CC(C1=NC2=CC=CC=C2C(=O)N1)O

Isomeric SMILES

C[C@H](C1=NC2=CC=CC=C2C(=O)N1)O

2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one is a heterocyclic compound that belongs to the quinazoline family. It features a dihydroquinazolinone core with a hydroxyl group attached to an ethyl chain at the first position. This compound has garnered interest due to its potential biological activities and applications in medicinal chemistry. Its molecular formula is C10H12N2O2, and it has been identified as a natural product found in the fungus Fusarium sambucinum .

, including:

  • Oxidation: The hydroxyl group can be oxidized to form a ketone.
  • Reduction: The compound can be reduced to form various derivatives.
  • Substitution: Hydrogen atoms on the quinazolinone ring can be replaced with different functional groups.

Common Reagents and Conditions

  • Oxidation: Potassium permanganate (KMnO4) and chromium trioxide (CrO3) are typical oxidizing agents.
  • Reduction: Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are commonly used reducing agents.
  • Substitution: Electrophilic substitution reactions can involve halogens or nitrating agents, depending on the desired functional group .

Major Products Formed

These reactions yield various quinazolinone derivatives, each potentially exhibiting unique biological activities and properties.

2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one has been studied for its potential as an enzyme inhibitor. It interacts with specific molecular targets, blocking enzyme activity and leading to various biological effects such as inhibition of cancer cell proliferation and reduction of inflammation. Its unique structure allows for diverse interactions with biological macromolecules, making it a candidate for further pharmacological studies .

Synthetic Routes

The synthesis of 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one can be achieved through several methods:

  • Condensation Reaction: A common method involves the reaction of 2-aminobenzamide with an appropriate aldehyde under acidic conditions to form the quinazolinone core.

Industrial Production Methods

For large-scale production, processes are optimized using continuous flow reactors and automated systems. Emphasis is placed on green chemistry principles, utilizing recyclable catalysts to minimize environmental impact .

This compound has a wide range of applications across various fields:

  • Medicinal Chemistry: Investigated for anti-inflammatory, anticancer, and antimicrobial properties.
  • Chemical Synthesis: Used as a building block for more complex molecules.
  • Material Science: Explored for new materials development .

Similar Compounds

Several compounds share structural characteristics with 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one:

Compound NameDescription
2-AminobenzamideA precursor in the synthesis of quinazolinone derivatives.
Quinazolin-4-oneThe core structure that can be modified for various derivatives.
2-(1-Hydroxyethyl)quinazolin-4-oneA closely related compound with similar properties.

Uniqueness

The uniqueness of 2-[(1R)-1-hydroxyethyl]-3,4-dihydroquinazolin-4-one lies in its specific stereochemistry and the presence of the hydroxyethyl group. These features significantly influence its biological activity and interactions with molecular targets, distinguishing it from other quinazoline derivatives .

XLogP3

0.4

Wikipedia

Chrysogine

Dates

Modify: 2024-04-14

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